
2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mechanism Of Action
MPEP selectively antagonizes the 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone plays a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. The activation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone has been implicated in various neurological disorders. MPEP binds to the allosteric site of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone and prevents its activation by glutamate.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal models, MPEP has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. MPEP has also been shown to improve synaptic plasticity, learning, and memory.
Advantages And Limitations For Lab Experiments
MPEP has several advantages for lab experiments. It is a highly selective antagonist of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, which makes it an ideal tool for studying the role of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone in various physiological processes. MPEP is also relatively stable and can be easily synthesized in the lab. However, MPEP has some limitations. It has poor solubility in water, which limits its use in in vivo studies. MPEP can also have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for MPEP research. One area of interest is the development of more potent and selective 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone antagonists. Another area of interest is the use of MPEP in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of MPEP. Finally, the role of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone in other physiological processes such as pain, anxiety, and depression is an area of active research.
Conclusion:
In conclusion, MPEP is a selective antagonist of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone with potential therapeutic applications in various neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPEP as a therapeutic agent.
Synthesis Methods
MPEP can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde and 3-pyridinecarboxylic acid. The first step involves the condensation of the two starting materials in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the desired product, MPEP.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, Fragile X syndrome, and addiction. Research has shown that MPEP can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In Alzheimer's disease, MPEP has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Fragile X syndrome, MPEP has been shown to improve social behavior and reduce hyperactivity. In addiction, MPEP has been shown to reduce drug-seeking behavior and relapse.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFQYYQWEAFLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)
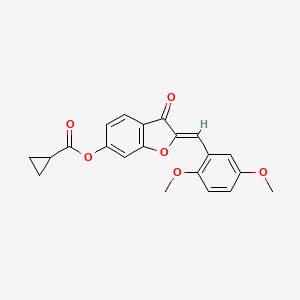
![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)
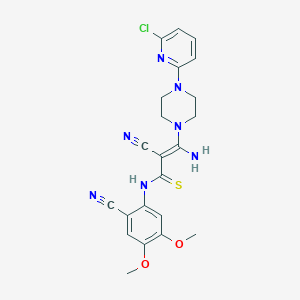
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)
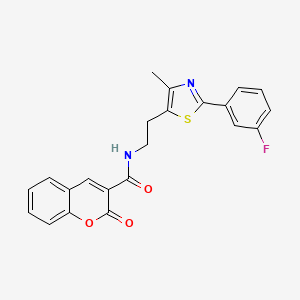
![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)
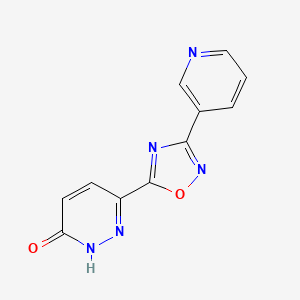
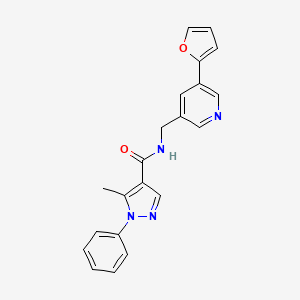
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)